Isoniazid - 54-85-3

Isoniazid

Catalog Number: EVT-272339
CAS Number: 54-85-3
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoniazid, also known as isonicotinylhydrazine, is an organic compound first synthesized in 1912. [, ] Its potent activity against Mycobacterium tuberculosis was discovered in 1951, marking a turning point in tuberculosis treatment. [, ] Isoniazid belongs to a class of medications known as hydrazides and plays a crucial role in tuberculosis research due to its specific action against Mycobacterium tuberculosis. [, ]

Future Directions
  • Development of New Isoniazid Derivatives: Researchers are exploring the synthesis of novel isoniazid derivatives with improved pharmacological properties, such as enhanced activity against drug-resistant strains, reduced toxicity, and improved pharmacokinetic profiles. []
  • Targeting New Pathways: While isoniazid primarily targets mycolic acid biosynthesis, researchers are investigating its potential to inhibit other essential pathways in Mycobacterium tuberculosis, such as DNA replication, transcription, and protein synthesis. []
  • Host-Directed Therapies: Emerging research focuses on modulating the host immune response to enhance the efficacy of isoniazid. This includes investigating the use of adjunctive therapies that boost the immune system's ability to clear Mycobacterium tuberculosis infection. []

Acetylisoniazid

  • Compound Description: Acetylisoniazid is the primary metabolite of isoniazid, formed through acetylation in the liver. [] This process shows significant interindividual variation, categorizing individuals as slow, heterozygous rapid, or homozygous rapid acetylators. [, ] While acetylisoniazid itself is considered inactive, the ratio of acetylisoniazid to isoniazid in urine helps determine an individual's acetylator phenotype, which is crucial for optimizing isoniazid dosage, especially in once-weekly treatment regimens. [, ]
  • Relevance: Acetylisoniazid is directly relevant to Isoniazid as its primary metabolite, influencing the drug's pharmacokinetic profile and impacting treatment outcomes. [, , ]

Rifampicin

  • Relevance: While structurally distinct from Isoniazid, Rifampicin's frequent use in combination with isoniazid makes it highly relevant. [, ] The emergence of resistance to both drugs necessitates further research into alternative treatment regimens. [, ]
  • Compound Description: Pyrazinamide is another crucial first-line anti-tuberculosis drug, frequently included in combination regimens with isoniazid and rifampicin. [, ] While the addition of pyrazinamide allows for shorter treatment durations, concerns about its potential hepatotoxicity, particularly when combined with rifampicin, require careful monitoring of liver function. [, ]
  • Relevance: Despite structural differences with Isoniazid, Pyrazinamide's frequent inclusion in multi-drug resistant tuberculosis (MDR-TB) treatment regimens alongside isoniazid makes it highly relevant. [, ] Balancing treatment efficacy with potential hepatotoxicity underscores the need for further research into safer and shorter treatment options. [, ]

Ethambutol

  • Compound Description: Ethambutol is a first-line anti-tuberculosis drug often included in initial treatment regimens alongside isoniazid, rifampicin, and pyrazinamide to prevent the emergence of resistant strains. [] Its role is particularly important in regions with high rates of initial isoniazid resistance. []
  • Relevance: Ethambutol is relevant to Isoniazid due to its inclusion in multi-drug regimens to combat tuberculosis. [] While structurally distinct, its use alongside isoniazid highlights the need to address potential drug resistance.

Streptomycin

  • Compound Description: Historically, streptomycin played a crucial role in tuberculosis treatment, often combined with isoniazid and para-aminosalicylic acid. [] While effective, its use declined due to the emergence of drug resistance and the availability of less toxic alternatives. []
  • Relevance: Although structurally different from Isoniazid, streptomycin's historical significance in combination therapies alongside isoniazid highlights the evolving landscape of tuberculosis treatment. [] Understanding past successes and challenges with streptomycin can inform current and future treatment strategies.

Sulphamethazine

  • Compound Description: Sulphamethazine, a sulfonamide, shares a metabolic pathway with isoniazid, undergoing acetylation in the liver. [] A simple sulphamethazine test serves as a reliable method for determining an individual's acetylator phenotype, crucial for tailoring isoniazid dosages. []
  • Relevance: Although structurally distinct from Isoniazid, sulphamethazine is relevant due to its shared metabolic pathway involving acetylation. [] This shared characteristic allows for using the sulphamethazine test to optimize isoniazid treatment strategies. []

Isonicotinic Acid 2-Isopropylhydrazide

  • Compound Description: This compound is structurally similar to Isoniazid and exhibits weaker inhibition of leukotriene omega-oxidation in vivo. []
  • Relevance: This compound's structural similarity and shared biological activity, albeit weaker, make it directly relevant to understanding the mechanism of action of Isoniazid. []

Monoacetyl Hydrazine

  • Compound Description: Monoacetyl hydrazine displays a weaker inhibitory effect on leukotriene omega-oxidation compared to isoniazid. []
  • Relevance: Although structurally distinct, monoacetyl hydrazine's shared ability to inhibit leukotriene omega-oxidation, albeit weaker than Isoniazid, provides insights into potential biological pathways affected by these compounds. []

3-Nitro-N'-[(Pyridin-4-Yl)Carbonyl]Benzohydrazide

  • Compound Description: Synthesized as a potential anti-tuberculosis agent, this compound is a derivative of isoniazid. [] In silico studies indicate a stronger binding affinity to the InhA enzyme, the primary target of isoniazid, suggesting potentially higher efficacy. []
  • Relevance: This isoniazid derivative is directly relevant due to its potential as a novel anti-tuberculosis drug. [] Its stronger predicted interaction with InhA, the key target of Isoniazid, highlights the ongoing search for more effective treatment options. []
Source and Classification

Isoniazid was first synthesized in the 1950s and has since become a cornerstone in anti-tuberculosis therapy. It is classified under the category of antimycobacterial agents and specifically as a bactericidal drug that targets actively dividing mycobacterial cells.

Synthesis Analysis

The synthesis of isoniazid typically involves the reaction of 4-cyanopyridine with hydrazine hydrate in an aqueous alkaline medium. This reaction is conducted at elevated temperatures, around 100 °C, under reflux conditions for approximately seven hours, followed by crystallization in ethanol to purify the compound. The yield from this method can reach up to 62% .

Detailed Synthesis Method

  1. Reagents:
    • 4-Cyanopyridine
    • Hydrazine hydrate
    • Aqueous alkaline solution (e.g., sodium hydroxide)
  2. Procedure:
    • Combine 4-cyanopyridine and hydrazine hydrate in an alkaline solution.
    • Heat the mixture to 100 °C while stirring for seven hours.
    • Allow the mixture to cool and then filter to obtain solid isoniazid.
    • Purify through recrystallization using ethanol.
Molecular Structure Analysis

Isoniazid has the molecular formula C6H7N3OC_6H_7N_3O and a molecular weight of approximately 137.14 g/mol. Its structure consists of:

  • A pyridine ring (aromatic)
  • A hydrazide functional group

Structural Features

  • Pyridine Ring: Contributes to the compound's lipophilicity and ability to penetrate bacterial cell walls.
  • Hydrazide Group: Essential for its mechanism of action against mycobacteria.

The melting point of isoniazid is reported to be around 171.4 °C, and it exhibits slight solubility in water (approximately 14% at 25 °C) .

Chemical Reactions Analysis

Isoniazid undergoes various chemical reactions, particularly when it interacts with mycobacterial enzymes. Its primary reaction involves activation by catalase-peroxidase enzyme (KatG) found in Mycobacterium tuberculosis, leading to the formation of reactive intermediates that inhibit cell wall synthesis.

Key Reactions

  • Activation Reaction:
    Isoniazid+KatGReactive Intermediates\text{Isoniazid}+\text{KatG}\rightarrow \text{Reactive Intermediates}
  • Inhibition of Fatty Acid Synthase II: The activated form binds to nicotinamide adenine dinucleotide (NAD), forming an adduct that inhibits fatty acid synthesis crucial for mycobacterial cell wall integrity.
Mechanism of Action

The mechanism by which isoniazid exerts its antibacterial effects involves several steps:

  1. Prodrug Activation: Isoniazid is converted into its active form by KatG.
  2. Formation of Reactive Species: This active form generates reactive oxygen species, such as superoxide and hydrogen peroxide.
  3. Targeting Enzymes: The reactive species covalently bind to NAD, inhibiting InhA (the enoyl-acyl carrier protein reductase), which is vital for mycolic acid biosynthesis.

This inhibition leads to disrupted cell wall synthesis, ultimately resulting in bacterial cell death .

Physical and Chemical Properties Analysis

Isoniazid presents several notable physical and chemical properties:

  • Appearance: Colorless or white crystalline powder.
  • Solubility: Slightly soluble in water; practically insoluble in non-polar solvents like benzene.
  • Stability: Stable at room temperature but can decompose under certain conditions, producing toxic by-products .

Relevant Data

  • LogP: Approximately -0.64, indicating its hydrophilicity.
  • Melting Point: Approximately 171.4 °C.
Applications

Isoniazid's primary application lies in its use as an antituberculosis agent. It is often administered in combination with other drugs to enhance efficacy and prevent resistance development.

Scientific Applications

  1. Tuberculosis Treatment: First-line therapy for active tuberculosis infections.
  2. Preventive Therapy: Used in latent tuberculosis infections to prevent reactivation.
  3. Research Applications: Studies on derivatives of isoniazid have explored anti-inflammatory properties and potential activity against other pathogens .
Synthesis and Development of Isoniazid

Historical Evolution of Isoniazid as a First-Line Antitubercular Agent

Isoniazid (isonicotinic acid hydrazide, INH) was first synthesized in 1912 by Hans Meyer and Josef Mally through the reaction of ethyl isonicotinate with hydrazine hydrate. However, its anti-tubercular activity remained undiscovered for nearly four decades [5] [6]. In the early 1950s, three independent research streams converged to reveal INH’s therapeutic potential:

  • Nicotinamide Inspiration: French physician Vital Chorine demonstrated nicotinamide’s activity against Mycobacterium tuberculosis in guinea pigs (1945), prompting structural analog screening [4] [6].
  • Thiosemicarbazone Derivatives: Herbert Fox at Hoffmann-La Roche synthesized isonicotinaldehyde thiosemicarbazone, discovering INH as a bioactive intermediate [1] [5]. Concurrently, Gerhard Domagk (Bayer) and H. H. Fox (Squibb) identified INH’s anti-TB properties through systematic screening [4] [6].
  • Clinical Validation: The first human trials occurred at Many Farms, a Navajo community in Arizona, led by Walsh McDermott. INH showed unprecedented efficacy against tuberculosis, including streptomycin-resistant strains, and rapidly became a first-line agent [5] [6].

INH’s clinical adoption transformed TB therapy by enabling shorter, more effective regimens. By 1952, it was marketed as Rimifon (Roche), replacing toxic predecessors like p-acetaminobenzaldehyde thiosemicarbazone [4] [5]. Its integration into multidrug regimens (with rifampicin, pyrazinamide, and ethambutol) in the 1980s reduced treatment duration from 18–24 months to 6 months, cementing its status as a cornerstone of TB chemotherapy [4] [6].

Table 1: Key Milestones in Isoniazid Development

YearEventSignificance
1912Synthesis by Meyer and MallyFirst chemical description of isonicotinic acid hydrazide
1945Chorine’s nicotinamide anti-TB studyInspired structural analog screening
1950–52Anti-TB activity discovered by Fox, Domagk, and BernsteinRapid clinical deployment as monotherapy
1952First clinical trial at Many Farms, ArizonaDemonstrated efficacy in human TB
1980sIncorporation into WHO-recommended DOTS regimensEnabled 6-month combination therapy for drug-susceptible TB
1990sElucidation of KatG activation and InhA inhibition mechanismsExplained molecular basis of action and resistance

Methodologies in Early Synthetic Pathways and Structural Optimization

The core synthesis of INH involves coupling isonicotinic acid (or derivatives) with hydrazine. Historical and modern routes optimize this process for yield, purity, and scalability:

Classical Hydrazinolysis Route

The original method used ethyl isonicotinate and hydrazine hydrate in ethanol under reflux, achieving ~75% yield [5] [9]:$$\ce{Ethyl\ isonicotinate + N2H4 ->[Δ][EtOH] Isoniazid + EtOH}$$Drawbacks included side reactions forming di-isonicotinoyl hydrazine and residual hydrazine impurities, requiring costly purification [9].

Acid Chloride-Mediated Pathways

To enhance efficiency, isonicotinyl chloride was reacted with hydrazine:

  • Thionyl Chloride Activation: Isonicotinic acid + SOCl₂ → Isonicotinyl chloride, then + N₂H₄ → INH.
  • Oxalyl Chloride Method: Higher selectivity in aprotic solvents (dichloromethane), yielding >85% pure INH [9].Limitations: Corrosive reagents, energy-intensive drying.

Catalytic Esterification Innovations

Modern patents (e.g., CN105085390A) describe acid-catalyzed esterification using alcohols (ethanol, propanol) under nitrogen, followed by hydrazine condensation:

  • Catalysts: Triethylamine or AlPO₄ improve yield to 92–95% [9].
  • Solvent-Free Systems: Reduce waste and lower production costs.

Table 2: Comparison of Isoniazid Synthetic Methods

MethodReagents/ConditionsYield (%)Purity IssuesScalability
Hydrazinolysis of ethyl esterEtOH, reflux, 8–12 h70–75Di-isonicotinoyl hydrazine formationModerate
Thionyl chloride activationSOCl₂, then N₂H₄, 0–5°C80–85Residual SOCl₂, HCl byproductsChallenging
Oxalyl chloride activation(COCl)₂, CH₂Cl₂, then N₂H₄85–90Low impurity profileHigh
Catalytic esterificationROH, AlPO₄, N₂, 60°C92–95Minimal side productsIndustrial-scale

Role of Drug Repurposing in Expanding Isoniazid’s Therapeutic Scope

Drug repurposing leverages existing drugs for new indications, accelerating development timelines by 5–7 years compared to de novo drug discovery [7] [10]. Isoniazid’s repositioning spans two paradigms:

Direct Repurposing for Non-Tubercular Mycobacteria (NTM)

INH shows activity against M. avium, M. kansasii, and M. xenopi through conserved mycolic acid biosynthesis pathways. Though less potent than against M. tuberculosis, it potentiates rifampicin’s efficacy in NTM pulmonary disease [5]:

  • Mechanistic Basis: Inhibition of InhA homologs in NTM, disrupting cell wall synthesis.
  • Clinical Utility: Off-label use in macrolide-resistant M. avium complex (MAC) infections [3].

Structural Repurposing via Metal Complexation

Coordination chemistry expands INH’s bioactivity beyond its native form:

  • Silver(I)-INH Complex: Synthesized from AgNO₃ and INH (1:1 ratio), characterized by IR/NMR. Bidentate coordination occurs via the carbonyl oxygen and NH₂ nitrogen [2].
  • Antimycobacterial Enhancement: The Ag-INH complex exhibits MIC₉₀ = 0.78 µg/mL against M. tuberculosis H37Rv, surpassing INH alone (MIC₉₀ = 0.05–0.2 µg/mL). Silver ions disrupt bacterial glycolysis and TCA cycle enzymes, enabling synergistic killing [2] [7].

Combination Repurposing with Anti-Malarials

Despite limited standalone activity, artemisinins and quinolines show modest synergy with INH:

  • Chloroquine + INH: Reduces bacterial loads in murine TB models by enhancing phagolysosomal acidification, improving INH’s intracellular access [8].
  • Mefloquine + INH: Inhibits efflux pumps, increasing INH accumulation in bacilli [8].

Table 3: Isoniazid Repurposing Strategies and Outcomes

ApproachFormulation/CombinationMechanistic RationaleExperimental Outcome
NTM infectionsINH + rifampicinInhibition of conserved InhA targetsClinical improvement in MAC-pulmonary disease
Metal complexesAg(I)-INH complexAg⁺ disrupts metabolism; INH inhibits cell wallMIC₉₀ = 0.78 µg/mL vs. M. tuberculosis
Anti-malarial synergyChloroquine + INHPhagolysosomal acidification enhances INH uptake1.5–2.0 log CFU reduction in lungs (mice)

Properties

CAS Number

54-85-3

Product Name

Isoniazid

IUPAC Name

pyridine-4-carbohydrazide

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-1-3-8-4-2-5/h1-4H,7H2,(H,9,10)

InChI Key

QRXWMOHMRWLFEY-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C(=O)NN

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 77 °F (NTP, 1992)
Solubility in alcohol at 25 °C: about 2, in boiling alcohol: about 10%; in chloroform: about 0.1%. Practically insoluble in ether, benzene.
Sol in methyl ethyl ketone, acetone
In water, 1.4X10+5 mg/L at 25 °C
3.49e+01 g/L
Solubility in water, g/100ml at 20 °C: 12.5

Synonyms

Acid Vanillylidenehydrazide, Isonicotinic
Ftivazide
Hydrazide, Isonicotinic Acid
Isonex
Isoniazid
Isonicotinic Acid Hydrazide
Isonicotinic Acid Vanillylidenehydrazide
phthivazid
Phthivazide
Tubazide
Vanillylidenehydrazide, Isonicotinic Acid

Canonical SMILES

C1=CN=CC=C1C(=O)NN

Isomeric SMILES

C1=CN=CC=C1C(=O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.